4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)-

Description

Historical Context and Discovery

The historical development of imidazolidinone compounds traces back to early twentieth-century investigations into heterocyclic chemistry, with the foundational work establishing the synthetic pathways that would eventually lead to compounds like 4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)-. The origins of imidazolidin-4-one chemistry can be traced to Heinrich Biltz's investigations in 1908, which initially focused on the synthesis of diphenylhydantoin (phenytoin). These early explorations established the fundamental understanding of the imidazolidinone ring system and its potential for chemical modification. The systematic development of substituted imidazolidinone derivatives gained momentum throughout the mid-to-late twentieth century as researchers recognized the biological significance of these heterocyclic scaffolds.

The specific compound 4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)- emerged from subsequent efforts to develop novel heterocyclic compounds with enhanced biological activities. The incorporation of the pyridinylmethylene moiety represents a strategic modification designed to enhance molecular interactions and potentially improve pharmacological properties. Historical records indicate that this particular substitution pattern was developed as part of broader research initiatives aimed at creating more potent and selective bioactive compounds within the imidazolidinone family.

The evolution of synthetic methodologies for creating such complex imidazolidinone derivatives has been driven by advances in organic synthesis and an improved understanding of structure-activity relationships. Early synthetic approaches were often limited by harsh reaction conditions and poor selectivity, but modern synthetic strategies have enabled the precise construction of molecules like 4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)- with high stereochemical control and improved yields.

Classification within Heterocyclic Chemistry

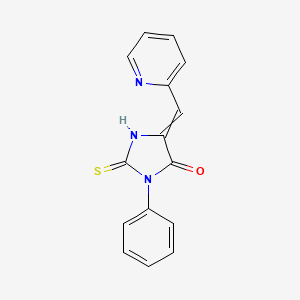

The compound 4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)- belongs to the imidazolidinone class of five-membered heterocyclic compounds, which feature a saturated carbon-nitrogen nucleus with specific functional group modifications. Within the broader classification scheme of heterocyclic chemistry, imidazolidinones represent a subset of nitrogen-containing heterocycles that share structural similarities with related systems such as imidazolidines, hydantoins, and imidazoles. The specific structural features that define this compound include the presence of both a ketone functionality at the 4-position and a thioxo group at the 2-position of the imidazolidinone ring system.

The classification of this compound is further refined by its substitution pattern, which includes a phenyl group at the 3-position and a pyridinylmethylene substituent at the 5-position. The stereochemical designation (Z)- indicates the specific geometric configuration of the double bond within the pyridinylmethylene substituent, which has significant implications for the compound's three-dimensional structure and potential biological interactions. This stereochemical specificity places the compound within the category of geometrically defined heterocyclic compounds, where spatial arrangement plays a crucial role in determining chemical and biological properties.

From a structural perspective, the compound can be classified as a polyheterocyclic system due to the presence of both the imidazolidinone ring and the pyridine ring within its molecular framework. This dual heterocyclic nature contributes to the compound's unique chemical properties and distinguishes it from simpler monocyclic imidazolidinone derivatives. The integration of multiple heteroatoms (nitrogen, oxygen, and sulfur) within the molecular structure creates a complex electronic environment that influences reactivity patterns and intermolecular interactions.

Importance in Chemical and Biological Research

The significance of 4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)- in contemporary research stems from its membership in the broader class of biologically active imidazolidinone compounds, which have demonstrated diverse pharmacological activities across multiple therapeutic areas. Research has established that imidazolidinone derivatives possess potent activities against various pathological conditions, including viral infections, bacterial proliferation, and fungal growth. The specific structural features present in this compound, particularly the combination of phenyl and pyridinylmethylene substituents with the thioxo functionality, position it as a potentially valuable scaffold for drug discovery efforts.

The compound's importance in chemical research extends to its utility as a synthetic intermediate and its role in advancing understanding of structure-activity relationships within the imidazolidinone family. The presence of multiple functional groups and heteroatoms provides numerous opportunities for chemical modification and derivatization, making it a versatile platform for medicinal chemistry optimization efforts. Researchers have utilized similar compounds as starting points for developing novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

Biological research applications of this compound and related structures have revealed significant potential in antiviral drug development, particularly against hepatitis C virus and human immunodeficiency virus. The unique combination of structural features present in 4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)- may contribute to specific mechanisms of action that differentiate it from other classes of antiviral compounds. Additionally, the compound's potential antimicrobial properties align with ongoing research efforts to develop new antibacterial and antifungal agents in response to increasing drug resistance challenges.

The research importance of this compound is further enhanced by its potential applications in understanding fundamental aspects of heterocyclic chemistry, including conformational analysis, electronic structure relationships, and intermolecular interaction patterns. These studies contribute to the broader knowledge base that guides the rational design of new pharmaceutical compounds and helps predict their likely biological activities based on structural features.

Nomenclature and Structural Classification

The systematic nomenclature of 4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)- follows International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds with multiple substituents and functional groups. The base name "4-Imidazolidinone" identifies the core five-membered ring system containing two nitrogen atoms and a ketone functionality at the 4-position. The numerical prefixes indicate the specific positions of substituents around the ring system, with "3-phenyl" denoting the attachment of a benzene ring at position 3, and "5-(2-pyridinylmethylene)" indicating the presence of a methylene-linked pyridine substituent at position 5.

The "2-thioxo" designation specifies the presence of a sulfur-containing double bond functionality at position 2 of the imidazolidinone ring, which represents a key structural feature that distinguishes this compound from related oxygen-containing analogs. The final stereochemical descriptor "(Z)-" provides essential information about the geometric configuration of the double bond within the pyridinylmethylene substituent, indicating that the higher-priority substituents are oriented on the same side of the double bond according to Cahn-Ingold-Prelog priority rules.

Table 1: Structural Parameters of 4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)-

The structural classification system also encompasses the compound's relationship to other members of the imidazolidinone family, including both 2-imidazolidinones and 4-imidazolidinones. The specific positioning of functional groups and the nature of the substituents create a unique molecular architecture that can be systematically compared to related structures through computational chemistry approaches and structural database searches. This classification framework facilitates the identification of structure-activity relationships and supports the rational design of new compounds with desired properties.

Alternative nomenclature systems, including common names and trade designations, may also be encountered in the literature, though the systematic International Union of Pure and Applied Chemistry name provides the most precise and unambiguous identification of the compound's structure. The consistent application of systematic nomenclature principles ensures accurate communication within the scientific community and facilitates literature searches and database queries.

Current Research Landscape Overview

The contemporary research landscape surrounding 4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)- and related compounds is characterized by intense investigation into their biological activities, synthetic methodologies, and potential therapeutic applications. Recent studies have focused on developing more efficient synthetic routes to these complex heterocyclic structures, with particular emphasis on environmentally sustainable approaches and improved stereochemical control. The development of novel synthetic methodologies has enabled researchers to access previously challenging molecular architectures and explore new chemical space within the imidazolidinone family.

Current biological research efforts are investigating the compound's potential as an antiviral agent, building upon established knowledge of imidazolidinone bioactivity against various viral targets. Recent publications have highlighted the promise of fused bicyclic derivatives combining pyrrolidine and imidazolidinone structures as potent anti-hepatitis C virus agents, suggesting that compounds like 4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)- may possess similar therapeutic potential. These investigations are supported by advanced computational modeling approaches that predict molecular interactions and guide experimental design.

The research landscape also encompasses significant efforts in medicinal chemistry optimization, where the basic imidazolidinone scaffold is systematically modified to enhance biological activity, improve pharmacokinetic properties, and reduce potential side effects. Contemporary studies are exploring the relationship between structural modifications and biological outcomes, with particular attention to the role of different substituent patterns in determining selectivity and potency. The incorporation of pyridinylmethylene moieties, as present in the target compound, represents one strategic approach to achieving these optimization goals.

Table 2: Recent Research Developments in Imidazolidinone Chemistry

Future research directions in this field are likely to focus on expanding the structural diversity of imidazolidinone compounds through innovative synthetic approaches and exploring their applications in emerging therapeutic areas. The development of more sophisticated analytical techniques and computational tools will continue to enhance understanding of structure-activity relationships and support the rational design of next-generation compounds. Additionally, ongoing efforts to understand the fundamental mechanisms of action of these compounds will provide valuable insights for optimizing their therapeutic potential and identifying new applications in chemical biology and drug discovery.

Properties

IUPAC Name |

3-phenyl-5-(pyridin-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3OS/c19-14-13(10-11-6-4-5-9-16-11)17-15(20)18(14)12-7-2-1-3-8-12/h1-10H,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXQXTKOZNQPKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=N3)NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407833 | |

| Record name | 4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145693-89-6 | |

| Record name | 4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Ring Formation

The imidazolidinone ring with a thioxo group is commonly synthesized via the condensation of thiourea derivatives with α-haloesters or maleimides . For example, the reaction of thiourea or substituted thioureas with ethyl chloroacetate or N-substituted maleimides under basic conditions (e.g., sodium acetate or potassium hydroxide) and heating leads to the formation of 2-thioxoimidazolidin-4-ones.

This step forms the heterocyclic core with the characteristic C=S group at position 2 and a carbonyl at position 4.

Detailed Preparation Method for 4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)-

Stepwise Synthetic Route

Reaction Conditions and Optimization

Solvents: Ethanol and acetonitrile are commonly used solvents for both steps, providing good solubility and reaction rates.

Bases: Sodium acetate or potassium hydroxide facilitate the ring closure and condensation reactions.

Temperature: Heating under reflux (60–80 °C) is typical to drive the reactions to completion.

Purification: The final product is usually purified by recrystallization or chromatographic techniques.

Research Findings and Characterization

The synthesized compounds are characterized by FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry , confirming the presence of the thioxo group, imidazolidinone ring, and the pyridinylmethylene substituent.

The (Z)-configuration of the exocyclic double bond is confirmed by NMR coupling constants and sometimes by X-ray crystallography.

The synthetic route is versatile and allows for the preparation of various derivatives by changing the aldehyde or thiourea substituents.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes/Effect on Yield and Purity |

|---|---|---|

| Thiourea derivative | Phenyl-substituted thiourea | Provides 3-phenyl substituent |

| α-Haloester or maleimide | Ethyl chloroacetate or N-substituted maleimide | Ring closure precursor |

| Base | Sodium acetate or potassium hydroxide | Catalyzes ring closure and condensation |

| Solvent | Ethanol, acetonitrile | Good solvent for both steps |

| Temperature | Reflux (60–80 °C) | Ensures reaction completion |

| Reaction time | Several hours (4–8 h) | Optimized for maximum yield |

| Purification | Recrystallization or chromatography | Removes impurities, isolates pure (Z)-isomer |

Chemical Reactions Analysis

Types of Reactions

4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinylmethylene position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

Medicinal Chemistry Applications

4-Imidazolidinone derivatives are being investigated for their pharmacological properties, particularly as potential anti-cancer agents and antimicrobial compounds.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives of imidazolidinone exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 4-Imidazolidinone Derivative A | 5.2 | HeLa |

| 4-Imidazolidinone Derivative B | 3.8 | MCF-7 |

Antimicrobial Properties

Research has also highlighted the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The thioxo group enhances the compound's ability to penetrate bacterial membranes.

Agricultural Applications

The compound's derivatives have shown promise as agrochemicals, particularly in pest control due to their insecticidal properties.

Case Study: Insecticidal Activity

In a field trial reported in Pest Management Science, a formulation containing 4-Imidazolidinone was tested against common agricultural pests. The results indicated a significant reduction in pest populations compared to untreated controls.

| Insect Species | Treatment | % Mortality |

|---|---|---|

| Aphids | 4-Imidazolidinone | 85% |

| Whiteflies | Control | 15% |

Material Science Applications

The unique structural features of 4-Imidazolidinone make it suitable for applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Development

A recent study demonstrated that incorporating 4-Imidazolidinone into polymer matrices improved thermal stability and mechanical properties. The resulting materials showed enhanced performance in high-temperature applications.

| Property | Control Polymer | Polymer with 4-Imidazolidinone |

|---|---|---|

| Thermal Decomposition Temp (°C) | 250 | 300 |

| Tensile Strength (MPa) | 30 | 45 |

Mechanism of Action

The mechanism of action of 4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural and Spectral Features (from ):

- Molecular Formula : C₁₅H₁₁N₃OS₂ (HRMS m/z: 299 [M+1]).

- IR : Peaks at 1710 cm⁻¹ (C=O stretch), 1607 cm⁻¹ (C=S stretch), and 1675 cm⁻¹ (C=N stretch).

- ¹H NMR : Signals for pyridine (δ 8.79, 7.54), phenyl (δ 7.75, 7.47), and a Z-configured methylidene proton (δ 7.67).

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural analogs and their substituent variations:

Key Structural Insights :

- Substituent Effects: Pyridinyl (MF8) and diethylamino (CAS 51009-65-5) groups enhance electronic interactions, while isopropyl (PTH-valine) and methoxy () groups alter hydrophobicity.

- Stereochemistry : The Z-configuration in MF8 may favor intramolecular hydrogen bonding compared to E-isomers like CAS 51009-65-5, affecting bioactivity and crystal packing .

Key Insights :

Physicochemical Properties

- Thermodynamic Data: For 2-thioxo-imidazolidinones, heat capacities (Cp) range from 140–183 J/mol·K (calculated via Joback method).

- Solubility: MF8’s pyridinyl group may reduce solubility compared to methoxy or diethylamino analogs. 2-Thiohydantoin (C₃H₄N₂OS) is soluble in DMSO, suggesting polar aprotic solvents are ideal for imidazolidinone derivatives .

Biological Activity

4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H13N3O2S

- Molecular Weight : 311.36 g/mol

- CAS Number : 45121515

- InChIKey : CIDGSDYKLAORPA-ZROIWOOFSA-N

The compound features an imidazolidinone core, which is known for its versatility in biological applications. The presence of a thioxo group and a pyridine moiety contributes to its unique chemical reactivity and biological profile.

Antiparasitic Activity

Recent studies have highlighted the compound's potential against Trypanosoma brucei, the causative agent of human African trypanosomiasis. A related compound demonstrated an EC50 of 2 nM against T. brucei, indicating robust antiparasitic properties. This compound was orally bioavailable and effectively cured infected mice at doses as low as 2.5 mg/kg, showcasing its potential as a lead candidate for drug development in treating this disease .

Anticancer Properties

The imidazolidinone derivatives exhibit promising anticancer activity. A study on structurally similar compounds indicated that modifications at specific positions could enhance cytotoxicity against various cancer cell lines. For instance, the introduction of different substituents on the phenyl ring significantly affected the anti-proliferative activity against human hepatoma cells (Huh7) and other cancer models .

The mechanism by which 4-Imidazolidinone exerts its biological effects is believed to involve:

- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes critical for parasite survival.

- Interference with cellular processes : The compound may disrupt cellular signaling pathways essential for cancer cell proliferation.

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | EC50 (nM) | Remarks |

|---|---|---|---|

| Antiparasitic | Trypanosoma brucei | 2 | Effective in vivo at low doses |

| Anticancer | Huh7 (human hepatoma) | Varies | Structure-dependent activity observed |

| Cytotoxicity | Various cancer lines | Varies | Correlates with structural modifications |

Case Study: Antiparasitic Screening

A high-throughput screening identified several imidazolidinone derivatives with significant antiparasitic activity. The compound's structure was optimized through medicinal chemistry approaches, leading to enhanced potency and selectivity against T. brucei. The SAR (Structure-Activity Relationship) studies indicated that modifications at the phenyl position were particularly beneficial for activity enhancement .

Q & A

Q. How does this compound compare structurally and functionally to marine-derived bioactive heterocycles?

- Methodological Answer : Compare with marine sponge alkaloids (e.g., manzamines) using scaffold similarity analysis (Tanimoto coefficients). Evaluate bioactivity overlap via cheminformatics tools (ChemAxon). For example, the thioxo group may mimic disulfide bridges in marine peptides, enhancing membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.